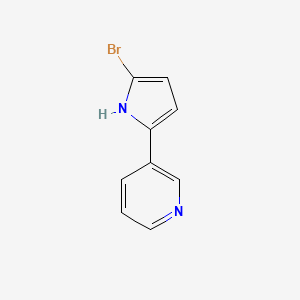

![molecular formula C17H12BrN5O B2506686 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-70-6](/img/structure/B2506686.png)

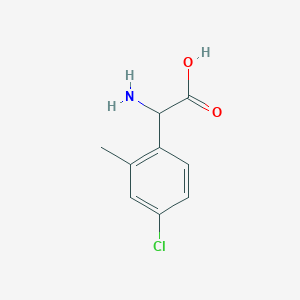

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a member of the triazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. These compounds are characterized by a fused triazole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological properties.

Synthesis Analysis

The synthesis of triazolopyrimidinones typically involves the cyclization of hydrazino pyrimidines with halogenated compounds. For instance, a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol, yielding excellent results . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to the starting materials and reaction conditions to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones is confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These methods provide detailed information about the functional groups present, the substitution pattern on the rings, and the overall molecular framework. The presence of a bromobenzyl group and a phenyl group in the compound of interest suggests a complex structure that would exhibit unique chemical shifts and fragmentation patterns in these analyses.

Chemical Reactions Analysis

Triazolopyrimidinones can undergo a variety of chemical reactions, including alkylation and rearrangement. For example, the Dimroth rearrangement is a reaction where triazolopyrimidinones can be converted to different isomers under basic conditions . The presence of a cyano group can also participate in such rearrangements, leading to novel compounds. The bromine atom in "this compound" could potentially be a site for further chemical reactions, such as Suzuki coupling or nucleophilic substitution, to yield a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinones are influenced by their molecular structure. The presence of halogen atoms, like bromine, can increase the molecular weight and impact the lipophilicity of the compound . These properties are crucial for the biological activity of the compounds, as they affect the ability to cross cell membranes and interact with biological targets. The antimicrobial activity of some triazolopyrimidinones has been tested, showing variable and modest activities against bacteria and fungi . Additionally, certain triazolopyrimidinones have demonstrated potent growth inhibition in cancer cell lines, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to a broader class of compounds known for their intricate synthesis and potential in various scientific applications. Similar compounds have been synthesized through condensation reactions, showcasing their structural complexity and the versatility of their chemical properties. These substances have undergone comprehensive spectroscopic characterization, including X-ray diffraction, NMR, and IR spectroscopy, to elucidate their molecular structure and understand their chemical behavior. For example, Lahmidi et al. (2019) detailed the synthesis and characterization of a related pyrimidine derivative, emphasizing its structural analysis and potential biological activity Lahmidi et al., 2019.

Antimicrobial Activity

Compounds within this chemical class have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. The synthesis of new derivatives has led to the discovery of compounds with significant antimicrobial activities. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains. For instance, Kumara et al. (2013) and Suresh et al. (2016) have reported the synthesis of triazolo and pyrimidine derivatives, respectively, with promising antimicrobial activity, showcasing their potential in medical research Kumara et al., 2013; Suresh et al., 2016.

Potential in Antitumor and Antiviral Research

The exploration of these compounds extends into their antitumor and antiviral capabilities. Through various synthetic pathways, researchers have developed derivatives with observed activity against specific tumor cells and viruses, indicating a promising avenue for therapeutic applications. The structural versatility of these compounds allows for targeted modifications to enhance their efficacy against specific diseases. Research by Rahmouni et al. (2016) into pyrazolopyrimidine derivatives revealed moderate antitumor and anti-5-lipoxygenase activities, suggesting their utility in developing anticancer therapies Rahmouni et al., 2016.

Supramolecular Chemistry Applications

The unique structural features of these compounds make them suitable for forming complex supramolecular assemblies. Their ability to engage in extensive hydrogen bonding allows for the creation of sophisticated molecular architectures, which can be harnessed in material science and nanotechnology. This aspect opens up new possibilities for designing advanced materials with specific functionalities. Fonari et al. (2004) demonstrated the use of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies, highlighting their potential in advanced material design Fonari et al., 2004.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antiproliferative activity against several cancer cell lines .

Mode of Action

It’s worth noting that related compounds have demonstrated the ability to induce apoptosis in cancer cells . This is often achieved through interactions with various cellular targets that lead to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Result of Action

Related compounds have demonstrated antiproliferative activity against several cancer cell lines . This suggests that the compound may have similar effects, potentially leading to the inhibition of cell proliferation and induction of apoptosis in certain cancer cells .

Propiedades

IUPAC Name |

6-[(4-bromophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBAWGUFDQIDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

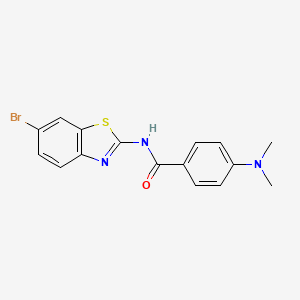

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

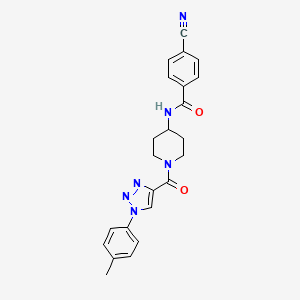

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

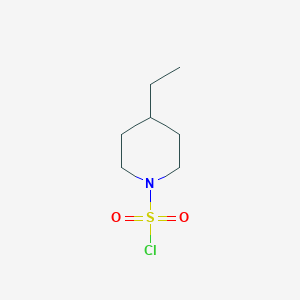

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)